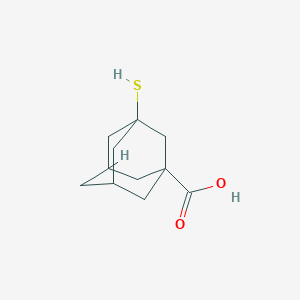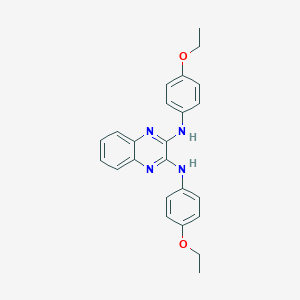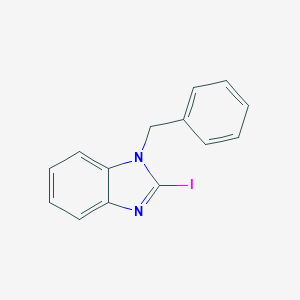![molecular formula C15H16F3NO2 B275819 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol](/img/structure/B275819.png)
1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a beta-adrenergic receptor antagonist that is commonly used in pharmacological and biochemical studies.
Wirkmechanismus
1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol acts as a competitive antagonist of beta-adrenergic receptors. It binds to the receptor and prevents the activation of the receptor by endogenous ligands such as adrenaline and noradrenaline. This results in a decrease in the activity of the beta-adrenergic receptor signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol depend on the specific beta-adrenergic receptor subtype that it targets. 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol has been shown to inhibit the activity of beta-1 and beta-2 adrenergic receptors. Inhibition of beta-1 adrenergic receptors results in a decrease in heart rate and cardiac output, while inhibition of beta-2 adrenergic receptors results in bronchoconstriction and decreased airway resistance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol in lab experiments is its specificity for beta-adrenergic receptors. 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol is a highly selective antagonist and does not interact with other receptors or enzymes. However, 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol has a short half-life and is rapidly metabolized in vivo, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol in scientific research. One area of interest is the role of beta-adrenergic receptors in cancer progression. 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol has been shown to inhibit the growth and metastasis of certain types of cancer cells by targeting beta-adrenergic receptors. Another future direction is the development of novel beta-adrenergic receptor antagonists that have longer half-lives and improved pharmacokinetic properties.
Conclusion:
In conclusion, 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol is a chemical compound that has significant applications in scientific research. 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol is a beta-adrenergic receptor antagonist that is used to study the effects of beta-adrenergic receptor activation and inhibition on various physiological processes. The synthesis of 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol involves the reaction of 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde with isopropylamine in the presence of a catalyst. 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol involves the reaction of 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde with isopropylamine in the presence of a catalyst. The reaction takes place in an organic solvent and is followed by purification through column chromatography. The final product obtained is 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol, which is a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol is widely used in scientific research as a beta-adrenergic receptor antagonist. It is used to study the effects of beta-adrenergic receptor activation and inhibition on various physiological processes. 1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol is also used to investigate the role of beta-adrenergic receptors in the development and progression of diseases such as asthma, heart failure, and hypertension.
Eigenschaften
Produktname |
1-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]-2-propanol |
|---|---|
Molekularformel |
C15H16F3NO2 |
Molekulargewicht |
299.29 g/mol |
IUPAC-Name |
1-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylamino]propan-2-ol |
InChI |
InChI=1S/C15H16F3NO2/c1-10(20)8-19-9-13-5-6-14(21-13)11-3-2-4-12(7-11)15(16,17)18/h2-7,10,19-20H,8-9H2,1H3 |
InChI-Schlüssel |
UUEYHIHEEIWFDK-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)O |
Kanonische SMILES |
CC(CNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-1-[(3-methoxybenzyl)oxy]-4-nitrobenzene](/img/structure/B275736.png)

![1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene](/img/structure/B275739.png)



![Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate](/img/structure/B275749.png)
![N-[(5-phenyl-2-furyl)methyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275754.png)
![1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275755.png)
![4-({[4-(Dimethylamino)benzyl]amino}methyl)benzoic acid](/img/structure/B275757.png)

![4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B275761.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275763.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275764.png)